Triton X 100
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1058680 | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octoxynol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2315-67-5, 63869-93-2, 9002-93-1 | |
| Record name | 4-Octylphenol monoethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octoxynol-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octoxinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, octylphenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOXYNOL-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological Applications of Triton X 100 in Biological Sciences
Cellular and Subcellular Disruption Methodologies
Triton X-100 is extensively employed to disrupt cellular and subcellular membranes, facilitating the release of intracellular contents or allowing access to internal structures.
Triton X-100 is a common component in cell lysis buffers due to its ability to effectively break down cell membranes. creative-proteomics.comthermofisher.com Research has explored various protocols utilizing Triton X-100 for cell lysis across different cell types. For instance, a protocol for red blood cell lysis for flow cytometry applications involves using a 0.12% Triton X-100 solution. Optimal red blood cell lysis after formaldehyde (B43269) fixation was observed with 0.1% detergent incubation for 30 minutes. abcam.com Studies investigating optimal cell lysis methods for studying the metalloproteome of Histoplasma capsulatum found that a cooled non-ionic detergent-based lysis buffer containing 1% Triton X-100 combined with vortexing and glass beads provided a high concentration of potential zinc proteins. nih.gov Another protocol for preparing soluble and insoluble fractions of SH-SY5Y cells uses 1% Triton X-100 to lyse cells and collect the soluble fraction, while the insoluble pellet, containing nuclei and aggregated proteins, requires stronger agents like urea (B33335) and SDS for solubilization. protocols.io
The effectiveness of Triton X-100 in cell lysis can be influenced by factors such as concentration, incubation time, and the presence of other agents or mechanical disruption methods. Research indicates that while Triton X-100 is effective for general lysis and solubilizing membrane proteins, it may not solubilize lipid rafts, aggregated proteins, or lyse nuclei efficiently on its own. protocols.io
Here is a summary of Triton X-100 concentrations and conditions used in various cell lysis protocols:
| Cell Type | Triton X-100 Concentration | Incubation Time | Additional Methods | Application | Source |
| Red Blood Cells | 0.1% | 30 minutes | Formaldehyde fixation | Flow cytometry | abcam.com |
| Histoplasma capsulatum | 1% | Not specified | Vortexing, Glass beads | Metalloproteome study | nih.gov |
| SH-SY5Y cells | 1% | 15 minutes | On ice | Soluble/Insoluble protein fractionation | protocols.io |
| Host cells (Adenovirus production) | 0.25% | 60 minutes | Room temperature | Virus release | nih.gov |
Triton X-100 is widely used to permeabilize cell membranes, allowing access of larger molecules like antibodies to intracellular targets in techniques such as immunocytochemistry. frontiersin.org Triton X-100 inserts detergent monomers into the lipid bilayer, increasing membrane permeability. Studies using scanning electrochemical microscopy (SECM) on single HeLa cells have shown that membrane permeability to molecules like ferrocyanide increases starting at Triton X-100 concentrations around 0.17 mM, without affecting cell viability within a certain timeframe. pnas.org Higher concentrations, approaching the critical micelle concentration (CMC), can lead to irreversible permeabilization and structural collapse. pnas.org
The efficiency of permeabilization by Triton X-100 can vary depending on the cell type and the specific protocol. For example, in Saccharomyces cerevisiae cells, optimal Triton X-100 concentrations for β-galactosidase activity in permeabilized cells ranged from 0.3% to 1.0%. biotechnologia-journal.org In Yarrowia lipolytica cells, maximal permeabilization was achieved with 0.1–0.2% Triton X-100, although this resulted in the release of a significant amount of total protein. biotechnologia-journal.org Research also indicates that Triton X-100 is more effective than fixatives like PFA in solubilizing lipids and increasing membrane permeability, leading to a more substantial loss in cellular mass density due to the release of intracellular components. frontiersin.org
Here is a table summarizing findings on Triton X-100 permeabilization:
| Cell Type | Triton X-100 Concentration | Effect on Permeability | Effect on Viability | Notes | Source |
| HeLa cells | ~0.17 mM | Increased permeability to ferrocyanide | Not affected | Permeability is time-dependent. | pnas.org |
| HeLa cells | ≥ CMC (~0.19-0.20 mM) | Irreversible permeabilization, structural collapse | Cells die | pnas.org | |
| Saccharomyces cerevisiae | 0.3% - 1.0% | Optimal for β-galactosidase activity in permeabilized cells | Not specified | Permeabilization conditions are cell structure-dependent. | biotechnologia-journal.org |
| Yarrowia lipolytica | 0.1% - 0.2% | Maximal permeabilization | Not specified | ~20% total protein released; can cause disruption in cell wall zones. | biotechnologia-journal.org |
| Various (ICC) | Varied | Allows antibody access to intracellular antigens | Not specified | Concentration and incubation time require optimization. | researchgate.net |
| Bacterial cells (E. coli Nissle 1917) | 0.05% | Increased permeabilization without disrupting morphology | Not specified | Used with hypertonic solution and heat shock. | researchgate.net |
Triton X-100 is utilized in protocols for isolating various organelles by selectively disrupting cellular membranes while preserving the integrity of the target organelle. In the isolation of nuclei from plant leaves, Triton X-100 is used to lyse the membranes of contaminating organelles after tissue extraction and filtration, allowing for the collection of enriched nuclear fractions through density gradient centrifugation. researchgate.net A simplified method for nuclear isolation also employs 0.1% Triton X-100 in a scraping buffer to perforate the cell membrane, followed by centrifugation and washes. oup.com
Differential detergent fractionation, involving sequential extraction with detergents like digitonin (B1670571) and Triton X-100, can be used to separate cellular components, including membrane and organellar proteins. creative-proteomics.com Protocols for isolating endoplasmic reticulum, mitochondria, and mitochondria-associated membrane fractions from cells also incorporate Triton X-100 extraction steps. nih.gov
Investigations into Permeabilization of Cellular Membranes by Triton X-100
Protein and Macromolecular Research Techniques
Triton X-100 is a key reagent in techniques focused on the study of proteins and other macromolecules, particularly those associated with cellular membranes.
Solubilization and extraction of membrane proteins are crucial steps for their study, and Triton X-100 is a commonly used mild non-denaturing detergent for this purpose. creative-proteomics.comthermofisher.com It works by disrupting the lipid bilayer and forming detergent-protein micelles, allowing hydrophobic membrane proteins to become soluble in aqueous solutions while largely maintaining their native structure and function. creative-proteomics.comthermofisher.com
Research on the solubilization of proteins from pig liver mitochondrial membranes with Triton X-100 has shown that solubilization of both protein and phospholipid increases with increasing detergent concentration up to a plateau. nih.gov At low concentrations (< 0.087% w/v), proteins were preferentially solubilized, while at higher concentrations, phospholipid solubilization was favored. nih.gov The optimal Triton X-100 concentration for solubilizing specific enzymes, such as phosphatidylglycerophosphate synthase, was found to be between 0.1% and 0.2% (w/v), with an optimal protein-to-detergent ratio of 3 mg protein/mg Triton X-100. nih.gov Solubilization efficiency can also be influenced by ionic strength and pH. nih.gov
While Triton X-100 is effective for many membrane proteins, its efficiency can vary. Studies comparing different detergents for solubilizing membrane proteins from E. coli showed that Triton X-100 resulted in weaker bands for a target protein compared to other detergents like DDM and CHAPS, suggesting it was less suitable for that specific protein.
Here is a summary of findings related to membrane protein solubilization by Triton X-100:
| Membrane Source | Triton X-100 Concentration | Observations | Optimal Conditions (if specified) | Source |
| Pig liver mitochondrial membranes | < 0.087% (w/v) | Preferential protein solubilization | nih.gov | |
| Pig liver mitochondrial membranes | > 0.087% (w/v) | Phospholipid solubilization favored | nih.gov | |
| Pig liver mitochondrial membranes | 0.1% - 0.2% (w/v) | Optimal for phosphatidylglycerophosphate synthase activity solubilization | Protein-to-detergent ratio: 3 mg/mg; Low ionic strength; High pH (8.5) | nih.gov |
| Rice microsomal membranes | Varied | Used for solubilization; SDS showed better protein solubilization efficiency in a comparative study. | frontiersin.org | |
| E. coli membranes | Varied | Less effective for solubilizing a specific target protein compared to DDM and CHAPS in a screening study. |
Triton X-100 is widely used in the isolation of detergent-resistant membranes (DRMs), which are membrane fractions that are insoluble in mild detergents like Triton X-100 at low temperatures (typically 4°C). frontiersin.orgportlandpress.compnas.org These DRMs are often considered to be enriched in sphingolipids and cholesterol and are thought to represent lipid rafts, specialized membrane microdomains involved in various cellular processes. frontiersin.orgpnas.orgnih.gov
The standard protocol for DRM isolation involves treating purified membrane fractions with 1% Triton X-100 on ice, followed by sucrose (B13894) density gradient centrifugation to separate the insoluble DRM fraction. frontiersin.org Research in plants, such as Arabidopsis, has utilized this method to isolate DRMs and analyze their protein and lipid composition, revealing enrichment of specific proteins like GPI-anchored proteins and certain plasma membrane ATPases. nih.gov
Studies have also investigated the conditions for DRM isolation. While 4°C is commonly used, research has shown that including intracellular cations like Mg²⁺ and K⁺ can stabilize membranes sufficiently to allow the isolation of DRMs at 37°C using Triton X-100. portlandpress.com These DRMs isolated at physiological temperature exhibit properties expected of raft membranes. portlandpress.com
However, the use of Triton X-100 for DRM isolation is not without limitations. It has been suggested that Triton X-100 might potentially induce the artificial formation of detergent-resistant structures. arvojournals.org Additionally, some studies indicate that Triton X-100 may not efficiently isolate DRMs from certain cell types, such as lens fiber cells, and may require the inclusion of other detergents like octyl-β-glucopyranoside (OG) for better yield. arvojournals.org
Here is a summary of key aspects of DRM isolation using Triton X-100:
| Aspect | Description | Notes | Source |
| Principle | Insolubility of certain membrane fractions (enriched in sphingolipids and cholesterol) in mild detergents like Triton X-100 at low temperatures. | DRMs are thought to represent lipid rafts. | frontiersin.orgpnas.org |
| Standard Protocol | Treatment of purified membranes with 1% Triton X-100 on ice, followed by sucrose density gradient centrifugation. | Widely used in various organisms, including plants. | frontiersin.orgnih.gov |
| Isolation at 37°C | Possible with the inclusion of intracellular cations (Mg²⁺, K⁺) to stabilize membranes. | Isolated DRMs at 37°C show properties expected of raft membranes. | portlandpress.com |
| Protein Composition | DRMs are enriched in specific proteins, such as GPI-anchored proteins and certain plasma membrane proteins. | Proteomic analysis is used to study DRM composition. | nih.gov |
| Potential Artifacts | Triton X-100 might potentially induce artificial DRM formation. | Requires careful consideration and validation. | arvojournals.org |
| Efficiency | Varies depending on cell type; may require co-solubilization with other detergents for optimal yield from certain membranes. | Example: Lens fiber cells may require OG in addition to Triton X-100. | arvojournals.org |
Applications of Triton X-100 in Protein Purification and Refolding Studies
Triton X-100 is frequently employed in protein purification and refolding studies, especially when dealing with proteins expressed in inclusion bodies in systems like Escherichia coli ubbcluj.rotandfonline.com. Inclusion bodies are dense aggregates of misfolded or unfolded recombinant proteins. Solubilizing these aggregates is a crucial first step in recovering functional protein.
As a mild, non-denaturing detergent, Triton X-100 can be used to solubilize membrane components under conditions that aim to maintain the native conformation of water-soluble proteins sigmaaldrich.comthermofisher.com. While Triton X-100 itself may not directly assist protein folding, it can stabilize the transmembrane regions of membrane proteins, preventing aggregation researchgate.net. In some cases, mixed micelles of Triton X-100 and phospholipids (B1166683) have been shown to aid the refolding of certain proteins by binding via transmembrane domains, which can slow down the folding process and potentially lead to correct folding researchgate.net.
Research has explored the use of Triton X-100, often in combination with other detergents like CHAPS and Sarkosyl, to enhance the solubilization and refolding yield of proteins from inclusion bodies ubbcluj.rotandfonline.com. One study demonstrated that while Sarkosyl effectively solubilized proteins from inclusion bodies, a combination of Triton X-100 and CHAPS significantly improved the binding efficiency of these solubilized proteins to affinity chromatography resins, leading to high yields of refolded protein ubbcluj.rotandfonline.com. For instance, a yield of 92.34% refolded protein was achieved using 2% Triton X-100 and 20 mM CHAPS in the refolding and purification process of recombinant XIAP-GST ubbcluj.ro. Another study indicated that using 1% Triton X-100 with 10 mM CHAPS resulted in an 82.15% protein yield ubbcluj.ro. These findings highlight the utility of Triton X-100 in detergent-assisted protein refolding procedures, potentially by providing a mixed micelle environment that reduces hydrophobic interactions between folding intermediates ubbcluj.ro.
Data from a study on detergent-aided refolding and purification of recombinant XIAP-GST from inclusion bodies illustrates the impact of Triton X-100 concentration and combination with other detergents on refolding efficiency:
| Detergent Combination | Triton X-100 Concentration | CHAPS Concentration | OTG Concentration | Refolded Protein Yield (%) |
| Triton X-100 + CHAPS | 2% | 20 mM | - | 92.34 |
| Triton X-100 + CHAPS | 1% | 10 mM | - | 82.15 |
| Triton X-100 + OTG | 1% | - | 1.5% | 79.86 |
| Triton X-100 + OTG | 1% | - | 1% | 73.03 |
| CHAPS + OTG | - | 10 mM | 1% | 72.12 |
Triton X-100 is also used in buffers for affinity purification techniques, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins or glutathione (B108866) affinity chromatography for GST-tagged proteins. Its inclusion in binding and wash buffers can help reduce non-specific binding and improve the purity of the target protein thermofisher.com.
Investigations into Triton X-100's Role in Immunoprecipitation Techniques
Immunoprecipitation (IP) is a widely used technique to isolate a specific protein or protein complex from a biological sample using an antibody that binds to the target protein azolifesciences.combenchsci.com. Triton X-100 is a common component of lysis buffers used in IP, particularly in non-denaturing conditions benchsci.comexcedr.com.
The primary role of Triton X-100 in immunoprecipitation is to effectively lyse cells and solubilize proteins, including membrane proteins, while preserving protein-protein interactions thermofisher.combenchsci.com. This is crucial for co-immunoprecipitation (Co-IP), a variation of IP used to study protein-protein interactions, where the goal is to isolate a target protein along with its interacting partners azolifesciences.combenchsci.com. Triton X-100's mild, non-denaturing nature helps maintain the native conformation of proteins and the integrity of protein complexes .
Lysis buffers containing Triton X-100 are routinely used for preparing cell lysates for both standard IP and Co-IP experiments benchsci.comexcedr.comsysy.com. The choice of lysis buffer, including the concentration of Triton X-100, is a critical factor for obtaining high-quality samples for IP azolifesciences.combenchsci.com. Typical concentrations of Triton X-100 in lysis buffers for IP range from 0.1% to 2% sysy.com. For instance, a standard IP protocol suggests using a solubilization buffer with a final concentration of 1% Triton X-100 for lysing cells or tissue samples sysy.com.
While effective for many proteins, some proteins may not be efficiently solubilized by Triton X-100 alone, and more stringent, denaturing buffers might be required in such cases sysy.com. However, for studying protein interactions, maintaining non-denaturing conditions with detergents like Triton X-100 is preferred benchsci.com.
Nucleic Acid Research Applications
Triton X-100 is also integral to various methodologies in nucleic acid research, primarily in the extraction and isolation of DNA and RNA.
Triton X-100 in DNA and RNA Extraction Methodologies
Triton X-100 is commonly included in lysis buffers for DNA and RNA extraction from various biological samples, including blood, plant tissues, and environmental samples gatescientific.comunirioja.esisca.meresearchgate.netfrontiersin.org. Its function in these protocols is to disrupt cell membranes, allowing for the release of intracellular contents, including nucleic acids gatescientific.com.
In DNA extraction protocols, Triton X-100 is often used in conjunction with other reagents such as Tris-HCl, EDTA, and sometimes chaotropic salts like guanidine (B92328) isothiocyanate or guanidine hydrochloride, and other detergents like SDS or Tween-20 gatescientific.comunirioja.esresearchgate.netfrontiersin.orgmdpi.comacs.org. For example, a protocol for DNA/RNA extraction from blood uses a lysis solution containing 1% Triton X-100 along with Tris-HCl, sucrose, and MgCl2 to lyse red blood cells gatescientific.com. Another protocol for DNA extraction from forest trees utilizes a lysis buffer containing 0.5% Triton X-100, guanidine isothiocyanate, EDTA, Tris-HCl, and Tween-20 unirioja.es.
Studies have investigated the optimal concentration of Triton X-100 and its combination with other detergents for efficient nucleic acid extraction from challenging samples, such as plant tissues rich in metabolites or environmental samples isca.meresearchgate.netfrontiersin.org. In rice, a Triton X-100 based method with PVPP treatment was shown to efficiently remove metabolites and yield high-quality DNA suitable for downstream applications like PCR isca.meresearchgate.net. For environmental samples like drilling mud and sediment, the effect of Triton X-100 concentration and its combination with SDS on DNA yield has been studied, indicating that optimal concentrations can vary depending on the sample type frontiersin.org.
In RNA extraction, Triton X-100 is also used in lysis buffers to aid in cell disruption. While some RNA extraction methods, like those based on TRIzol, are effective for certain plant tissues, Triton X-100 containing buffers have been standardized for others isca.meresearchgate.net. Its role is primarily in the initial lysis step to release RNA from the cells.
Impact of Triton X-100 on Gene Expression Studies and Vector Production
Triton X-100's application in gene expression studies and vector production is primarily linked to its use in cell lysis for releasing genetic material or viral vectors from host cells.
In the context of gene expression studies, efficient lysis using Triton X-100-containing buffers ensures the release of mRNA for subsequent analysis, such as RT-PCR or RNA sequencing isca.meresearchgate.net. High-quality RNA obtained through such methods is crucial for accurate gene expression profiling.
In the production of viral vectors, such as adeno-associated viruses (AAVs) and adenoviral vectors, Triton X-100 is widely used for cell lysis to release the intracellularly produced viral particles openaccessjournals.comresearchgate.netskpharmteco.com. This is a critical step in the downstream processing of these vectors for gene therapy applications openaccessjournals.comskpharmteco.com. Concentrations of Triton X-100 typically used for cell lysis in viral vector production range from 0.1% to 0.5% openaccessjournals.com.
Beyond cell lysis, Triton X-100 has also been historically used in viral vector manufacturing for its ability to inactivate enveloped adventitious viruses that might contaminate the production process researchgate.netskpharmteco.compharmaexcipients.com. This dual role as a lysis agent and viral inactivator made it a common choice in the biopharmaceutical industry pharmaexcipients.com. However, due to environmental concerns regarding its degradation products, alternative detergents are being explored and implemented in viral vector manufacturing researchgate.netskpharmteco.compharmaexcipients.com.
Triton X 100 in Advanced Biological Systems Research
Membrane Biophysics and Dynamics
Triton X-100 is a nonionic surfactant extensively utilized in biological research to solubilize cell membranes and study the biophysical properties of lipid bilayers. Its unique interaction with membrane components provides valuable insights into membrane structure and dynamics.
Research on Triton X-100 Interaction with Lipid Bilayers and Vesicles
The interaction of Triton X-100 with lipid bilayers is a complex process that has been investigated through both experimental and computational approaches. Studies on giant unilamellar vesicles (GUVs) and large unilamellar vesicles (LUVs) have provided a detailed view of these interactions. Research has shown that phospholipid bilayers are generally completely soluble in Triton X-100. However, the solubilization pathway differs depending on the physical state of the lipid. For instance, fluid 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers are gradually solubilized, whereas gel-phase sphingomyelin (B164518) (SM) bilayers are first broken down into fragments. acs.org
The presence of cholesterol significantly modifies the interaction. The partitioning of Triton X-100 is high in POPC vesicles but decreases in POPC/cholesterol mixtures and is almost negligible in SM/cholesterol vesicles. acs.org Interestingly, Triton X-100 can induce liquid-ordered/liquid-disordered phase separation in previously uniform POPC/cholesterol GUVs. acs.org Further research has revealed that Triton X-100 modulates the fluidity of lipid bilayers in opposing manners; it increases fluidity at the hydrophilic interface while decreasing it in the hydrophobic interior, which can impede water transport across the membrane. nih.gov This dual effect highlights the nuanced influence of this detergent on membrane properties.
Recent studies using small unilamellar vesicles (SUVs) composed of hydrogenated phosphatidylcholine (HSPC) have further elucidated these interactions. Triton X-100 was found to penetrate the hydrophilic interface of the HSPC membrane, increasing its fluidity. nih.gov Conversely, it decreased the fluidity of the hydrophobic inner region of the same membrane. nih.gov This differential effect on membrane fluidity is a key finding in understanding how adjuvants containing nonionic surfactants might influence membrane-related processes like antigen presentation. nih.gov
Computational and Experimental Studies of Triton X-100 Membrane Solubilization Mechanisms
The mechanism of membrane solubilization by Triton X-100 is often described by a three-stage model, which has been the subject of extensive computational and experimental investigation. researchgate.netrsc.orgenea.it Molecular dynamics (MD) simulations, particularly using coarse-grained (CG) models, have been instrumental in visualizing this process at a molecular level. researchgate.netrsc.orgenea.it These simulations, capable of handling large systems and long timescales, have largely verified the three-stage model. researchgate.netrsc.orgenea.it
The process begins with the partitioning of detergent monomers into the lipid bilayer. As the concentration of Triton X-100 in the membrane increases, the bilayer becomes saturated, leading to the formation of mixed micelles. Finally, the bilayer is completely solubilized into these mixed micelles. The curvature of the membrane surface plays a significant role in this process. rsc.org High-curvature surfaces, which can accommodate a higher local concentration of Triton X-100, are more prone to rupture. rsc.org In contrast, on flat lipid surfaces, the partitioning of the detergent is significantly slower, suggesting a different pathway for the solubilization mechanism. rsc.org
Experimental studies using techniques like optical and fluorescence microscopy on GUVs and light scattering on LUVs have provided complementary evidence. acs.org These studies have observed that while fluid POPC vesicles are gradually solubilized, gel-phase SM vesicles are first shattered into bilayer fragments before solubilization. acs.org The presence of cholesterol makes the bilayers more resistant to the detergent. acs.org
| Lipid Composition | Phase | Interaction with Triton X-100 | Reference |
|---|---|---|---|
| POPC | Liquid-disordered (Ld) | Gradual solubilization, high detergent partitioning. | acs.org |
| SM | Gel | Shattered into fragments before solubilization. | acs.org |
| POPC/cholesterol | Liquid-disordered (Ld) | Decreased detergent partitioning, induction of Lo/Ld phase separation. | acs.org |
| SM/cholesterol | Liquid-ordered (Lo) | Virtually insoluble, negligible detergent partitioning. | acs.org |
| HSPC | Gel | Increased fluidity at hydrophilic interface, decreased fluidity in hydrophobic core. | nih.gov |
Influence of Triton X-100 on Lipid Raft Disruption and Characterization
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. nih.govarvojournals.org They are often characterized by their resistance to solubilization by nonionic detergents like Triton X-100 at low temperatures, leading to the isolation of detergent-resistant membranes (DRMs). nih.govplos.org This property has been widely used as a biochemical tool to study the composition and function of lipid rafts. plos.org
The treatment of cells with ice-cold Triton X-100 followed by sucrose (B13894) density gradient centrifugation allows for the separation of low-buoyant density DRMs, which are enriched in raft components, from the soluble material. nih.gov For instance, in Jurkat cells, this method yielded a raft product enriched in cholesterol, gangliosides, sphingomyelin, and raft marker proteins like Lck and LAT. nih.gov Similarly, in olfactory ensheathing cells, flotillin-1, caveolin-1, and GM1 ganglioside were found to be enriched in the DRM fractions. researchgate.net
However, the idea that DRMs are identical to pre-existing rafts in the cell membrane is a subject of debate. acs.org Some studies suggest that the detergent treatment itself might induce artifacts, such as the reassembly of lipids and proteins into insoluble complexes. acs.org Research on vesicles composed of phosphatidylcholine, sphingolipid, and cholesterol showed that these mixtures are more easily solubilized at 4°C than at 37°C, and that sphingomyelin-cholesterol interactions are crucial for insolubility. acs.org A key finding was the recovery of a non-solubilized residue with a consistent lipid composition from vesicles with varying original compositions, supporting the idea that DRMs may be, at least in part, a result of bilayer partial solubilization and reassembly. acs.org Despite this controversy, the use of Triton X-100 remains a valuable, albeit carefully interpreted, method for enriching and studying components associated with lipid rafts. plos.org
Enzymology and Protein Activity Modulation
Triton X-100 is also a critical tool in enzymology, where it is used to modulate enzyme activity, stability, and kinetics. Its effects can be complex, ranging from activation to inhibition, depending on the enzyme and the experimental conditions.
Research on the Effect of Triton X-100 on Enzyme Activity and Stability
The effect of Triton X-100 on enzyme activity is highly variable. In some cases, it enhances activity. For example, several detergents, including Triton X-100, were found to significantly increase the activity of Na+,K+-ATPase from rat cerebral cortex in a concentration-dependent manner. researcher.life Similarly, the activity of laccase in the removal of phenol (B47542) and bisphenol A was enhanced in the presence of Triton X-100. sid.irhnu.edu.cn This enhancement is sometimes attributed to the prevention of enzyme aggregation or sticking to surfaces, thereby increasing the effective enzyme concentration. nih.gov Molecular docking studies suggest that interactions between Triton X-100 and laccase may induce a more active conformation. hnu.edu.cn
Conversely, Triton X-100 can also inhibit enzyme activity. For instance, it was found to decrease the phospholipase A2 activity of HDP-1P, a component of snake venom. In a study on lipase (B570770) from Geobacillus stearothermophilus, Triton X-100 strongly inhibited the enzyme. dergipark.org.tr The mechanism of inhibition can involve the binding of the detergent to the enzyme's hydrophobic channel, inducing conformational changes that are detrimental to its catalytic function.
Triton X-100 can also have a notable impact on enzyme stability. Studies on Candida rugosa lipase (CRL) showed that immobilization in the presence of Triton X-100 resulted in a more active biocatalyst. nih.gov It is suggested that the detergent helps to dissociate less active enzyme aggregates into more active monomers. nih.gov For Thermomyces lanuginose lipase, the formation of a Triton X-100-enzyme complex was shown to modulate the active site geometry, leading to improved activity and stability at different pH values. nih.gov
Investigations into Triton X-100's Impact on Enzyme Kinetics and Conformation
Triton X-100 can significantly alter the kinetic parameters and conformation of enzymes. Kinetic analysis of West Nile virus (WNV) protease revealed that Triton X-100 increased the maximal velocity (Vmax) of the reaction in a dose-dependent manner without significantly affecting the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate. nih.gov This suggests that the detergent may prevent enzyme aggregation, thereby increasing the concentration of active enzyme, or cause a conformational change that enhances catalytic turnover. nih.gov
In the case of BTL2 lipase, submicellar concentrations of Triton X-100 led to a two-fold increase in activity. researchgate.net This activation was accompanied by an acceleration of the irreversible inhibition of the enzyme, suggesting that the detergent facilitates a conformational change to a more active, open form of the lipase. researchgate.net
Spectroscopic techniques like circular dichroism have been used to study conformational changes induced by Triton X-100. For Thermomyces lanuginose lipase, structural changes were correlated with catalytic performance, indicating that the Triton X-100-enzyme complex modulates the active site for better substrate accommodation. nih.gov Computational simulations and molecular docking have further supported these findings, providing insights into the specific interactions between the detergent and the enzyme that drive changes in activity and stability. nih.gov For instance, the binding of Triton X-100 to the hydrophobic channel of phospholipase A2 was shown to induce conformational changes in the flexible Ca2+-binding loop, which is crucial for its catalytic function.
| Enzyme | Effect of Triton X-100 | Observed Kinetic/Conformational Change | Reference |
|---|---|---|---|
| Na+,K+-ATPase | Activity increase | Changed pattern of dependence on Mg2+ concentration. | researcher.life |
| Laccase | Activity increase | Positive effect on phenol removal; may induce a more active conformation. | hnu.edu.cn |
| West Nile Virus Protease | Activity increase | Dose-dependent increase in Vmax with no significant change in Km. | nih.gov |
| BTL2 Lipase | Activity increase at submicellar concentrations | Facilitates a conformational change to a more active, open form. | researchgate.net |
| Thermomyces lanuginose Lipase | Modulated activity and stability | Modulation of active site geometry for better substrate adjustment. | nih.gov |
| Phospholipase A2 (HDP-1P) | Activity decrease | Binding to hydrophobic channel induced conformational changes in the Ca2+-binding loop. | |
| Candida rugosa Lipase (CRL) | Increased activity of immobilized form | Dissociation of less active bimolecular aggregates into more active monomers. | nih.gov |
Triton X-100 in Protein Crystallization and Stabilization Research
Triton X-100, a non-ionic detergent, has historically been utilized in the study of membrane proteins. numberanalytics.comlabome.com Its primary function in this context is to solubilize and stabilize these proteins after their extraction from the native membrane environment, a critical step for subsequent structural and functional analyses, including crystallization. numberanalytics.comnih.gov Detergents like Triton X-100 form micelles around the hydrophobic regions of membrane proteins, effectively keeping them in a soluble and stable state. numberanalytics.com
However, the use of Triton X-100 for protein crystallization has been limited compared to its application in protein extraction and purification. mdpi.com Research indicates that while Triton X-100 was used in 1.9% of protein purification cases studied, its use in crystallization was significantly lower at 0.3%. mdpi.com This disparity is attributed to several factors. The heterogeneity of Triton X-100, which contains a range of polyethylene (B3416737) oxide chain lengths, and the presence of impurities like polyethylene glycol, can impede the formation of well-ordered crystals. mdpi.com Furthermore, the strong absorbance of its aromatic ring in the UV spectrum interferes with standard protein quantification methods. mdpi.com
Despite these limitations, Triton X-100's ability to maintain the stability of certain delicate membrane proteins has been noted. mdpi.com In the pursuit of more effective detergents for membrane protein research, analogues of Triton X-100 containing carbohydrate-based hydrophilic groups have been synthesized. nih.gov These novel amphiphiles aim to combine the solubilizing power of the Triton X-100 hydrophobic group with the gentle, structure-preserving properties of carbohydrates, showing promise for both solubilizing and stabilizing large, multi-subunit membrane protein assemblies. nih.gov
Table 1: Properties of Triton X-100 Relevant to Protein Research
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Class | Non-ionic detergent | numberanalytics.com |
| Critical Micelle Concentration (CMC) | 0.01% / 0.2 mM | mdpi.com |
| Micelle Size | 60 to 90 kDa (temperature-dependent) | mdpi.com |
| Primary Use in Protein Research | Solubilization and stabilization of membrane proteins | numberanalytics.comnih.gov |
| Limitation in Crystallography | Heterogeneity and UV absorbance | mdpi.com |
Virology and Pathogen Inactivation Studies
Triton X-100 has been a cornerstone in virology research, particularly for its role in inactivating enveloped viruses and its application in vaccine production.
Mechanisms of Viral Inactivation by Triton X-100
Triton X-100 is a potent agent for inactivating enveloped viruses. researchgate.netgoogle.com Its mechanism of action is based on its properties as a non-ionic surfactant. researchgate.net The detergent disrupts the lipid envelope that surrounds these viruses by solubilizing the membrane lipids and disrupting lipid-lipid and protein-lipid associations. researchgate.netgoogle.com This process effectively dismantles the viral envelope, which is crucial for the virus's ability to attach to and infect host cells, thereby rendering the virus non-infectious. researchgate.netastm.org
This method of inactivation is particularly valuable because, while it destroys the viral envelope, it is considered a mild treatment that generally does not denature the proteins of the therapeutic products being manufactured. researchgate.netgoogle.com This selectivity makes it suitable for processes where the integrity of protein-based products must be maintained. pharmaexcipients.com The effectiveness of Triton X-100 has been demonstrated against a range of enveloped viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and various retroviruses. researchgate.netastm.org Research has shown that treatment with Triton X-100 can lead to a significant reduction in viable virus particles, often achieving a 4 to 6 log reduction. researchgate.net
Triton X-100 in Vaccine Production and Bioprocessing for Viral Safety
The viral inactivation properties of Triton X-100 are extensively applied in the manufacturing of vaccines and other biopharmaceutical products to ensure viral safety. researchgate.netastm.orgpharmaexcipients.com In vaccine production, particularly for influenza, Triton X-100 is used in a process known as "splitting." sigmaaldrich.comfrontiersin.org This involves fragmenting the virus to separate its components, which can result in a vaccine with a more favorable reactogenicity profile. sigmaaldrich.comresearchgate.net For example, a 0.5% Triton X-100 solution can be used to create split virion influenza vaccines. sigmaaldrich.comresearchgate.net
In the broader context of bioprocessing, Triton X-100 is a key component of solvent/detergent (S/D) treatment, a robust and widely adopted method for inactivating enveloped viruses in products derived from cell lines of human or animal origin. astm.orgpharmaexcipients.comnih.gov This step is critical for eliminating potential adventitious viral contaminants that may be present in the cell culture. astm.orgpharmaexcipients.com For instance, a 1% Triton X-100 solution is a common choice for this purpose. While effective, the use of Triton X-100 has come under regulatory scrutiny due to the environmental impact of its degradation products, leading to a search for safer alternatives. pharmaexcipients.compharmaexcipients.com
Table 2: Applications of Triton X-100 in Virology and Bioprocessing
| Application | Mechanism/Process | Typical Concentration | Reference |
|---|---|---|---|
| Viral Inactivation | Disruption of the viral lipid envelope | Varies (e.g., 0.2% - 1.0%) | researchgate.netastm.org |
| Vaccine Production (Splitting) | Fragmentation of virus particles | 0.5% | sigmaaldrich.com |
| Bioprocessing (Viral Safety) | Solvent/Detergent (S/D) treatment to inactivate adventitious viruses | 1% |
| Cell Lysis for AAV production | Release of viral vectors from production cells | Not specified | skpharmteco.com |
Research on Triton X-100 for Endotoxin (B1171834) Removal in Biopharmaceuticals
Endotoxins, which are components of the outer membrane of Gram-negative bacteria, are common contaminants in biopharmaceutical production, particularly when using bacterial expression systems like E. coli. americanpharmaceuticalreview.com The removal of these pyrogenic molecules is a critical step in the purification of protein-based drugs. americanpharmaceuticalreview.com Triton X-100 has been investigated as a tool to enhance endotoxin removal. americanpharmaceuticalreview.comnih.gov
The principle behind its use is that the hydrophobic nature of endotoxins allows them to be partitioned away from the target protein. americanpharmaceuticalreview.com Triton X-100, as a non-ionic detergent, can help to dissociate endotoxin-protein complexes, which can be difficult to separate otherwise. tandfonline.com One approach involves using a buffer containing Triton X-100 (e.g., 0.5%) in conjunction with chromatographic methods. americanpharmaceuticalreview.com For example, a study on human-like collagen purification used a 0.4% Triton X-100 solution to dissociate the collagen-endotoxin complexes, followed by anion-exchange chromatography to remove the endotoxin, achieving a removal efficiency of over 98%. tandfonline.com The residual Triton X-100 must then be removed in a subsequent purification step. tandfonline.com
Cellular Response and Viability Research
Triton X-100 is frequently used in cellular biology research as a tool to permeabilize cell membranes or, at higher concentrations, to induce cell death, making it a common positive control in cytotoxicity and cell viability assays.
Research on the Effects of Triton X-100 on Cell Viability Assays
In cell viability assays, Triton X-100 is often used as a reference compound to induce 100% cell death, thereby establishing the maximum effect for a given assay. upmbiomedicals.com Its mechanism of action in this context is the permeabilization and eventual lysis of the cell membrane, leading to a loss of membrane integrity and cell death. upmbiomedicals.compnas.org This effect is concentration-dependent. pnas.org
Research has shown that concentrations of Triton X-100 at or above its critical micelle concentration (CMC) are fatal to cells like HeLa cells. pnas.org For example, a 0.01% solution can be used to permeabilize cell membranes, leading to the leakage of intracellular components like ATP and a subsequent loss of viability. upmbiomedicals.com Different viability assays measure distinct cellular parameters. For instance, some studies have used assays that monitor energy metabolism (Alamar Blue), lysosomal activity (neutral red), and membrane integrity (propidium iodide) to assess the cytotoxic effects of Triton X-100 on various cell lines, including mammalian and fish cells. re-place.benih.gov
One study investigating the effects of Triton X-100 on cardiac and skeletal muscle cells found that it decreased lysosomal membrane integrity as measured by the neutral red assay, but surprisingly showed a slight increase in cell viability as measured by the MTT assay, suggesting that its toxic mechanism may not primarily involve altering mitochondrial enzyme activity. up.ac.za This highlights the importance of using multiple, mechanistically different assays to fully understand the cellular response to a compound.
Table 3: Triton X-100 in Cell Viability Research
| Cell Line(s) | Assay(s) | Observed Effect of Triton X-100 | Reference |
|---|---|---|---|
| NHDF | CellTiter-Glo, CellTiter-Glo 3D, RealTime-Glo | Reduction in luminescent signal, indicating loss of viability | upmbiomedicals.com |
| H4IIE, Caco2, HepG-2 (mammalian); RTgill-W1, RTL-W1 (fish); Tetrahymena thermophila (protozoan) | Alamar Blue (AB), Neutral Red (NR), Propidium Iodide (PI) | Loss of viability detected by all three dyes | re-place.benih.gov |
| Cardiac and skeletal muscle cells | MTT, Neutral Red (NR), Crystal Violet (CV) | Increased MTT signal, decreased NR signal, no significant effect on CV signal | up.ac.za |
| HeLa | Scanning Electrochemical Microscopy (SECM), Fluorescent tests | Membrane permeabilization and cell death at or above CMC | pnas.org |
Impact of Triton X-100 on Cell Signaling Pathways and Receptor Studies
Triton X-100 is a non-ionic surfactant widely employed in biological research to permeabilize cell membranes and solubilize proteins. nih.govnih.gov Its ability to disrupt the lipid bilayer while often preserving the function of many enzymes makes it a common component in lysis buffers for studying intracellular signaling events and for extracting membrane-bound receptors. snowpure.comlabome.com However, its application in receptor studies requires careful consideration, as it can significantly alter receptor properties and interactions.
Research has shown that Triton X-100 can have detrimental effects on cell surface receptors, making it unsuitable for certain surface protein analyses. nih.gov For instance, in immunofluorescence studies of the Notch 1 receptor, treatment with Triton X-100 was found to disrupt the cellular membrane to such an extent that it led to false protein expression signals. nih.gov This highlights the detergent's potent, non-selective nature in extracting membrane components. nih.gov
The impact of Triton X-100 is not uniform across all receptors and can lead to differential effects on binding and downstream signaling. A study on insulin (B600854) and epidermal growth factor (EGF) receptors in rat liver Golgi fractions demonstrated this complexity. At a concentration of 0.05%, Triton X-100 decreased insulin receptor binding by 15% and EGF receptor binding by a more substantial 70%. tandfonline.com Conversely, the same detergent concentration significantly increased insulin-stimulated receptor autophosphorylation by over 370% and EGF-stimulated phosphorylation by 65%. tandfonline.com At higher concentrations (0.2%), EGF receptor binding was completely abolished, while insulin receptor binding was reduced by half. tandfonline.com
Table 1: Effect of Triton X-100 on Receptor Binding and Autophosphorylation
| Receptor | Triton X-100 Concentration | Effect on Ligand Binding | Effect on Stimulated Autophosphorylation |
|---|---|---|---|
| Insulin Receptor | 0.05% | 15% Decrease | >370% Increase |
| Insulin Receptor | 0.2% | 50% Decrease | Slightly Decreased |
| EGF Receptor | 0.05% | 70% Decrease | 65% Increase |
| EGF Receptor | 0.2% | 100% Decrease (Abolished) | Slightly Decreased |
Data sourced from Hwang et al., 1985. tandfonline.com
Triton X-100 is also a critical tool for investigating the association of receptors with the cytoskeleton. By extracting soluble proteins and lipids, researchers can isolate the Triton-insoluble cytoskeleton and its associated proteins. biologists.com This technique has been used to show that a portion of nerve growth factor (NGF) receptors are associated with the Triton X-100-insoluble residue of PC12 cells. jneurosci.org Interestingly, the majority of these associated receptors were the slowly dissociating, high-affinity type, suggesting that cytoskeletal linkage correlates with a specific receptor state. jneurosci.org Similarly, studies on the capping of Concanavalin A receptors in Dictyostelium discoideum used Triton X-100 extraction to demonstrate that ligand binding induces the partitioning of specific glycoproteins into the insoluble cytoskeletal fraction. biologists.com
In the context of G protein-coupled receptors (GPCRs), Triton X-100 is used to solubilize membranes for studying receptor-G protein interactions. wisdomlib.orgcore.ac.uk However, its presence can modulate these interactions. For example, agonist stimulation of certain GPCRs leads to an increase in the Triton X-100 solubility of the adaptor protein Numb, an effect correlated with its phosphorylation and redistribution from the cell cortex to the cytosol. nih.gov Studies on GABA-A receptors have identified two distinct Triton X-100-insoluble pools: one associated with the postsynaptic complex and another with detergent-resistant membranes, or lipid rafts. nih.gov This indicates that Triton X-100 can be used to differentially extract receptor populations based on their microenvironment.
Triton X-100 in Cryo-Electron Microscopy Sample Preparation
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the high-resolution structures of biological macromolecules, including challenging targets like membrane proteins. preprints.orgnih.gov A critical step in preparing membrane protein samples for cryo-EM is their extraction from the native lipid bilayer and stabilization in a soluble form, a process that frequently involves detergents. nih.govnih.gov
Triton X-100 is used as a solubilizing agent in the initial stages of membrane protein purification for cryo-EM. oup.comnih.gov Its effectiveness stems from its ability to form micelles that mimic the hydrophobic environment of the cell membrane, thereby keeping the membrane protein in a soluble, and often functional, state. labome.comcusabio.com It is considered a relatively harsh detergent compared to newer alternatives like glyco-diosgenin (B8134288) or DDM (n-dodecyl-β-D-maltopyranoside). labome.comnih.gov The use of harsh detergents can sometimes disrupt the integrity of delicate protein complexes. nih.gov
Despite this, Triton X-100 has been successfully used in the preparation of large, stable macromolecular complexes for high-resolution cryo-EM analysis. A notable example is the purification of the bacterial flagellar hook-basal body, where Triton X-100 was sufficient for both purification and subsequent high-resolution imaging, likely due to the large size of the complex which mitigates the detrimental effects of free detergent micelles. oup.com In some protocols, Triton X-100 is used in an initial, cost-effective solubilization step, followed by a detergent exchange to a milder, more expensive detergent like DDM during the final purification stages—a 'dual-detergent strategy'. nih.gov It has also been used to remove the viral envelope from virions to isolate the internal nucleocapsid for structural studies. researchgate.net
The choice of detergent is critical, as detergent micelles surrounding the protein particle can lower the contrast in cryo-EM images, making high-resolution structure determination more difficult. nih.govoup.com The trend in the field is often towards using the mildest detergent possible or employing detergent-free systems like amphipols or nanodiscs to circumvent the "detergent problem". nih.govnih.govoup.com Nevertheless, Triton X-100 remains a relevant tool in the biochemist's toolkit for cryo-EM sample preparation, particularly for robust protein complexes and in initial screening and optimization protocols. nih.gov
Table 2: Physicochemical Properties of Triton X-100
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₂₂O(C₂H₄O)n, n≈9.5 |
| Average Molecular Weight (g/mol) | ~625 - 647 |
| Detergent Class | Non-ionic |
| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM |
| Aggregation Number | ~140 |
| Micelle Molecular Weight (g/mol) | ~90,000 |
| Cloud Point (1% aqueous solution) | 63 - 69°C |
Data sourced from multiple references. sigmaaldrich.comabm.com.gemdpi.com
Environmental Research and Bioremediation Studies of Triton X 100
Environmental Fate and Ecotoxicological Research
The environmental fate of Triton X-100 involves its distribution, degradation, and potential to accumulate in various environmental compartments. Research in this area focuses on understanding how the compound breaks down, how long it persists, and its effects on ecosystems.
Studies on Triton X-100 Degradation Products and Environmental Persistence
Following environmental degradation, Triton X-100 can break down into shorter chain ethylene (B1197577) glycols and octyl phenol (B47542) derivatives. researchgate.net Octyl phenol, a primary degradation product, is of significant environmental concern due to its persistence. arviatechnology.com Studies have estimated that the aerobic biodegradation half-life of substances including Triton X-100 is typically less than 2 months, while the anaerobic biodegradation half-life can be greater than 6 months, suggesting potential persistence in anaerobic environments like sediment. epa.gov The UV decomposition products of Triton X-100 have also been found to be more toxic to aquatic organisms than the parent compound. researchgate.netresearchgate.net
Research on Endocrine Disrupting Properties of Triton X-100 Metabolites
A major environmental concern associated with Triton X-100 is the endocrine-disrupting properties of its degradation products, particularly octylphenol (B599344). researchgate.netarviatechnology.com These metabolites can exhibit hormone-like activity, specifically estrogeno-mimetic activity, which can impact wildlife, including fish, birds, and mammals, by disrupting their endocrine systems. wikipedia.orgresearchgate.netcrodapharma.com Due to these concerns, regulatory bodies like the European Chemicals Agency (ECHA) have included the substance group containing Triton X-100 in the Candidate List of substances of very high concern under the REACH Regulation, leading to restrictions on its use in the European Union. wikipedia.orgarviatechnology.comcrodapharma.com
Ecotoxicological Investigations on Aquatic and Terrestrial Organisms Exposed to Triton X-100
Ecotoxicological studies have investigated the effects of Triton X-100 exposure on various organisms. It is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. durhamtech.edu Studies using Daphnia magna (water flea) and Aliivibrio fischeri (bioluminescent bacteria) have shown that the toxic effects can increase after the photodegradation of Triton X-100, indicating that the photoproducts may be more toxic or have higher bioavailability. researchgate.netnih.gov The sensitivities of different aquatic organisms to Triton X-100 and its photodegraded products can vary. researchgate.net In terrestrial environments, research suggests that surfactants contained in pesticide formulations, which can include Triton X-100, may potentially affect crop growth and the absorption of other contaminants. researchgate.netresearchgate.net
Biodegradation and Bioremediation Methodologies
Given the environmental concerns, research has focused on the biodegradation of Triton X-100 and its application in bioremediation strategies for other pollutants.
Research on Microbial Degradation of Triton X-100 by Mixed and Single Organism Populations
Triton X-100 is biodegradable by both mixed microbial populations and single organisms under aerobic and anaerobic conditions. researchgate.net Mixed populations from aerobic municipal wastewater and anaerobic UASB granular sludge have shown the ability to biodegrade Triton X-100. researchgate.net However, some mixed populations, such as those from aerobic solid-waste composting or aerobic PAH degrading bacteria from contaminated soil, have not demonstrated this ability. researchgate.net The type of organism is a determining factor in the biodegradation of Triton X-100, as are initial concentrations and incubation time. researchgate.net Studies have isolated bacterial communities from activated sludge capable of degrading Triton X-100 and its primary metabolites, including octylphenol and short-chained ethoxylates. researchgate.netnih.gov These communities have shown high resistance to Triton X-100 and can grow even at high concentrations. nih.gov
Influence of Triton X-100 Concentration on Biodegradation Efficiency and Microbial Activity
The concentration of Triton X-100 significantly influences its biodegradation efficiency and the activity of microbial communities. Studies have shown that lower concentrations of Triton X-100 can enhance the biodegradation of certain organic compounds, such as polycyclic aromatic hydrocarbons (PAHs), by increasing their solubility and accessibility to microorganisms. mdpi.comaphrc.org For instance, the bacterium Comamonas testosteroni strain T demonstrated enhanced phenanthrene (B1679779) degradation with optimal removal observed at a Triton X-100 concentration of 60 mg/L. aphrc.org
However, higher concentrations of Triton X-100 can inhibit microbial activity due to toxicity. mdpi.com At concentrations above 100 mg/L, Triton X-100 has been shown to reduce phenanthrene degradation by 30% by causing bacterial cells to desorb from oil-water interfaces. mdpi.com Research on Mycobacterium sp. WY10 indicated that low concentrations (0.075–0.15 g/L) of Triton X-100 increased bacterial hydrophobicity and led to desorption, reducing biodegradation efficiency. mdpi.com Conversely, studies investigating the effect of Triton X-100 on the biodegradation of crude oil and PAHs in soil found that lower concentrations (0.01-0.025%) were more effective at reducing total PAHs than higher concentrations (0.1-0.25%). globalsciencebooks.info The highest reduction was observed at 0.025% Triton X-100. globalsciencebooks.info
Research using activated sludge has shown that while long-chain octylphenol ethoxylates are efficiently degraded, even small doses of Triton X-100 can disrupt activated sludge due to the adsorption of primary metabolites like octylphenol and short-chained ethoxylates onto cells. nih.gov Despite this, a bacterial community isolated from activated sludge demonstrated high resistance to Triton X-100, capable of growth even at 10,000 mg/L, with the highest specific growth rate at 4000 mg/L. nih.gov This isolated community could completely degrade octylphenol and short-chained ethoxylates under aerobic conditions without observing toxicity towards the bacteria. nih.gov
Studies have also explored the effect of Triton X-100 on the biodegradation of hexadecane (B31444) and phenanthrene by bacterial consortia, finding that microorganisms were unable to directly uptake compounds enclosed within micelles. bibliotekanauki.pl In micellar systems, the surfactant was preferentially degraded (70% after 21 days at 500 mg/L), followed by a lesser decomposition of hydrocarbons released from the micelles (30% for hexadecane and 20% for phenanthrene). bibliotekanauki.pl
Here is a summary of research findings on the influence of Triton X-100 concentration:
| Study Focus | Triton X-100 Concentration | Observed Effect on Biodegradation/Microbial Activity | Citation |
| Phenanthrene biodegradation by C. testosteroni T | 60 mg/L | Optimal degradation observed. | aphrc.org |
| Phenanthrene degradation | > 100 mg/L | Reduced degradation (30%) due to cell desorption. | mdpi.com |
| PAH biodegradation by Mycobacterium sp. WY10 | 0.075–0.15 g/L | Increased bacterial hydrophobicity, leading to desorption and reduced efficiency. | mdpi.com |
| Crude oil and PAH reduction in soil | 0.025% | Highest reduction observed. | globalsciencebooks.info |
| Crude oil and PAH reduction in soil | 0.1-0.25% | Less efficient reduction compared to lower concentrations. | globalsciencebooks.info |
| Activated sludge disruption | Small doses | Disruption due to adsorption of primary metabolites on cells. | nih.gov |
| Bacterial community growth (activated sludge) | 4000 mg/L | Highest specific growth rate. | nih.gov |
| Bacterial community growth (activated sludge) | 10,000 mg/L | Capable of growth. | nih.gov |
| Hexadecane and phenanthrene biodegradation | 500 mg/L | Preferential degradation of surfactant (70%), followed by limited hydrocarbon degradation (30% hexadecane, 20% phenanthrene). | bibliotekanauki.pl |
Triton X-100 in Wastewater Treatment Research
Triton X-100 is a non-ionic surfactant used in various industrial applications, including the pharmaceutical and food industries, recognized for its effectiveness as a dispersant and emulsifier. manufacturingchemist.com However, its presence in wastewater poses environmental concerns due to the ecotoxic nature of its degradation products, particularly octylphenol, which exhibits hormone-like properties. manufacturingchemist.comcarlroth.comenva.com This has led to research into effective methods for removing Triton X-100 from wastewater.
Various techniques are being investigated for the treatment of Triton X-100 contaminated wastewater. One approach involves advanced oxidation processes (AOPs). The Enviolet UV oxidation system, for example, utilizes UV light and oxidation chemistry to break down complex organic species like Triton X-100 in aqueous waste, making them biodegradable. enva.com This system has been deployed in various industries, including pharmaceutical and chemical sectors. enva.com Laboratory evaluations of this system have shown extensive destruction of octylphenol compounds and improved biodegradability of the aqueous solution. enva.com
Electrochemical oxidation is another method explored for Triton X-100 removal. Arvia's Nyex™-e system, which uses electrochemical oxidation, has been deployed to destroy Triton X-100 in aqueous solutions. arviatechnology.com Experiments using this system demonstrated significant removal rates, reducing Triton X-100 concentrations from 16 mg/L to 0.01 mg/L and from 1200 mg/L to 1 mg/L. arviatechnology.com This process mineralizes contaminants to H₂O, H₂ and CO₂ without chemical dosing or sludge generation. arviatechnology.com
Research also explores the use of adsorbents in wastewater treatment. One study investigated the use of chitosan (B1678972) beads modified with Triton X-100 for the adsorption of copper and nickel ions from aqueous solutions. ntu.edu.sg The findings indicated that 1% chitosan beads with 0.1% w/v Triton X-100 showed improved adsorption rates and capacity for both copper and nickel ions compared to beads without Triton X-100 or with a lower concentration (0.05% w/v) of Triton X-100. ntu.edu.sg
Effective wastewater treatment or the replacement of synthetic surfactants with natural alternatives are considered potential solutions to address the issues associated with surfactants like Triton X-100 in the environment. researchgate.net
Sustainable Alternatives and Regulatory Landscape
Academic Research on the Development of Triton X-100 Replacements
Academic research is actively focused on developing sustainable and environmentally friendly alternatives to Triton X-100 due to concerns regarding its biodegradation products and regulatory restrictions. carlroth.comproquest.comresearchgate.netmdpi.comamericanpharmaceuticalreview.com The primary motivation for this research is the ecotoxicity and hormone-like properties of its degradation product, octylphenol. manufacturingchemist.comcarlroth.comenva.comproquest.comresearchgate.net
Researchers are exploring various classes of surfactants as potential replacements. Sugar-based surfactants, such as alkyl polyglucosides (APGs), are gaining attention due to their high biodegradability, low aquatic toxicity, and environmental compatibility. acs.orgnih.govmdpi.comresearchgate.net APGs are synthesized from renewable resources like glucose and fatty alcohols. acs.orgnih.govresearchgate.netatamanchemicals.com
Fatty alcohol ethoxylates (AEOs) are another class of non-ionic surfactants being investigated. mdpi.com AEOs are polyethylene (B3416737) glycol-based detergents with low critical micelle concentrations and exhibit good emulsifying, wetting, and dispersion qualities. mdpi.com Studies have evaluated the potential of AEOs, sometimes in mixtures with other surfactants like SDBS, as substitutes for Triton X-100 in applications such as biosensors. mdpi.com
Novel, phenol-free detergents are also being developed. A newly synthesized compound named "Nereid" has shown promise as an environmentally friendly alternative with equivalent efficacy to Triton X-100 in applications like virus inactivation in biotechnology processes. proquest.comresearchgate.netmdpi.com Triton X-100 reduced is also being explored as a potential replacement. proquest.comresearchgate.net
Evaluation of Alternative Surfactants for Environmental Compatibility and Performance
The evaluation of alternative surfactants for environmental compatibility and performance is a critical step in finding suitable replacements for Triton X-100. This involves assessing their biodegradability, toxicity, and functional properties in comparison to Triton X-100.
Sugar-based surfactants, such as alkyl polyglucosides (APGs), are highly regarded for their environmental compatibility, exhibiting high biodegradability and low aquatic toxicity. acs.orgnih.govresearchgate.net Their performance characteristics, including good surface activity, wetting, foaming, and emulsifying properties, make them suitable for various applications. nih.govmdpi.com
Fatty alcohol ethoxylates (AEOs) are also being evaluated. While AEOs have excellent emulsifying, wetting, and dispersion qualities, their total effectiveness as a direct replacement for Triton X-100 can be inferior in some applications. mdpi.com However, mixtures of AEOs with other surfactants are being explored to achieve comparable interfacial activity to Triton X-100. mdpi.com
Novel compounds like "Nereid" and Triton X-100 reduced are being assessed for their efficacy in specific applications like virus inactivation, demonstrating comparable performance to Triton X-100. proquest.comresearchgate.net Studies comparing the viral inactivation properties of various detergents have identified several candidates that exhibit an equal log reduction in viral viability compared to Triton X-100. americanpharmaceuticalreview.com Further characterization of these alternatives includes evaluating their minimum virucidal concentrations, kinetics of virus inactivation, cell lysis capabilities, and protein compatibility. americanpharmaceuticalreview.com Some alternatives have shown equivalent performance to Triton X-100 across these categories. americanpharmaceuticalreview.com
The performance of surfactants is often evaluated based on parameters such as critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), surface tension, and interfacial tension. researchgate.netrsc.org A lower CMC generally indicates better solubilizing capacity and efficiency. rsc.org Reduced interfacial and surface tensions also signify improved surfactant performance. rsc.org
Impact of Regulatory Frameworks (e.g., EU REACH) on Triton X-100 Research and Application
Regulatory frameworks, particularly the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No 1907/2006, have had a significant impact on the research and application of Triton X-100. bdo.com Triton X-100 was included in the REACH Candidate List of substances of very high concern (SVHC) in 2012 due to the endocrine-disrupting properties of its degradation product, 4-(1,1,3,3-tetramethylbutyl)phenol (octylphenol). enva.combdo.com Subsequently, it was added to the Authorization List (Annex XIV) of REACH. carlroth.comqiagen.com
The inclusion in Annex XIV means that the use of Triton X-100, on its own or in mixtures at concentrations above 0.1%, is subject to authorization within the EU after a specific "sunset date," which was January 4, 2021. carlroth.comqiagen.com This regulatory pressure has been a major driving force behind the intensive research and development efforts to find suitable alternatives to Triton X-100. carlroth.comproquest.comamericanpharmaceuticalreview.com Companies and researchers are actively seeking replacements that are not subject to such restrictions and have better environmental profiles. carlroth.comproquest.commdpi.comamericanpharmaceuticalreview.combdo.com
While the general use of Triton X-100 is restricted, certain uses may be exempted or permitted under specific conditions. For instance, uses in scientific research and development are generally exempted under REACH, provided the volume is less than 1 ton per year per legal entity. bdo.comqiagen.com There are also exemptions for substances used in medicinal products, and notification and authorization may not be required if the final concentration in a product is below 0.1% (w/w). bdo.combdo.com These exemptions allow for continued use in specific contexts, such as in the manufacturing of products for clinical trials or in legacy pharmaceutical products. bdo.combdo.com
Despite these exemptions, the regulatory landscape has prompted many industries, particularly the pharmaceutical industry, to proactively avoid Triton X-100 in new products and processes and to seek alternatives to minimize environmental impact and ensure regulatory compliance. americanpharmaceuticalreview.combdo.combdo.com The need to comply with REACH and similar regulations in other regions (e.g., UK REACH) is a significant factor influencing research priorities and the adoption of greener alternatives in various applications. qiagen.com
Analytical and Detection Methodologies for Triton X 100
Chromatographic Techniques for Triton X-100 Analysis
Chromatography plays a significant role in separating Triton X-100 from complex matrices and quantifying its concentration. Different chromatographic modes are employed depending on the specific analytical requirements, such as the separation of its oligomers or the detection of trace residues.
High-Performance Liquid Chromatography (HPLC) for Triton X-100 Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination and quantification of Triton X-100, especially for analyzing residual amounts in various matrices like vaccines and perfusable solutions nih.govresearchgate.netresearchgate.netoup.commtc-usa.comijbiol.com. HPLC methods offer sufficient sensitivity for detecting residual Triton X-100 nih.govresearchgate.netresearchgate.netoup.commtc-usa.com.
For the analysis of residual Triton X-100 in split virus influenza vaccine, both UV spectrophotometry and HPLC methods have been developed and validated nih.govresearchgate.netoup.com. In these methods, sample preparation involving treatment with methanol (B129727) and centrifugation is crucial for removing interfering components like proteins and virus particles nih.govresearchgate.netresearchgate.netoup.com. A typical HPLC system for this application utilizes a C18 column with a step methanol gradient and detection at 225 nm, resulting in a single peak for Triton X-100 at 12.6 minutes nih.govresearchgate.netresearchgate.net. These HPLC methods have demonstrated satisfactory results for accuracy, precision, specificity, linearity, and robustness nih.govresearchgate.net. The limit of quantification (LOQ) for the HPLC method was found to be slightly lower compared to the UV method nih.govresearchgate.net. An HPLC method for determining residual Triton X-100 in quadrivalent influenza virus split vaccine (MDCK cells) showed a good linear relationship between concentration (5-160 µg/ml) and peak area, with a coefficient of determination of 0.999 ijbiol.com. The spike recovery rates at various concentrations ranged from 95% to 105%, with RSDs no more than 2% ijbiol.com. The method's limits of detection and quantification were 1 and 5 µg/ml, respectively ijbiol.com.
HPLC is also employed for the characterization of Triton X-100 by determining the relative amounts of its different oligomers, which can vary between lots thermofisher.com. Methods using charged aerosol detection (CAD) with UHPLC have been detailed for single peak quantitation of Triton X-100, offering a limit of quantitation of approximately 20 ng on column and a dynamic range up to 5000 ng on column with a correlation coefficient of 0.9997 thermofisher.com. LC-ESI-MS using a surfactant column has also been used for high sensitivity analysis of Triton X-100 thermofisher.com.
For separating Triton X-100 oligomers, SHARC 1 HPLC columns are used, employing hydrogen bonding under anhydrous conditions with acetonitrile (B52724) and methanol as the mobile phase, buffered with formic acid and ammonium (B1175870) formate (B1220265) sielc.com. This method is applicable for determining oligomers in various cleaning formulations sielc.com.
Gas Chromatography (GC) Applications in Triton X-100 Analysis
Gas Chromatography (GC) is another technique used for the analysis of alkylphenol ethoxylates (APEOs), including Triton X-100 nih.govmdpi.com. GC is typically coupled with detectors such as flame ionization detection (FID), electron capture detection (ECD), and low-resolution mass spectrometry (MS) with electron ionization (EI) or chemical ionization (CI) techniques nih.govmdpi.com. However, these GC approaches are generally more suitable for APEOs with a low number of ethylene (B1197577) oxide groups due to volatilization issues nih.gov. GC methods for APEOs may require time-consuming derivatization procedures to improve volatility nih.gov.
Despite potential challenges with volatilization for higher oligomers, Triton X-100 is listed as suitable for gas chromatography scientificlabs.co.uksigmaaldrich.com. Studies have also investigated the compatibility of cloud point extraction using Triton X-100 with GC-MS and GC-MS/MS analysis for the determination of other compounds like organochlorine and organophosphorus pesticides nih.govresearchgate.net. Interestingly, the presence of a small amount of co-extracted Triton X-100 in the organic phase (around 0.09% w/w) was observed to have a positive effect on the instrumental performance in GC-MS and GC-MS/MS analysis, contrary to the general concern about surfactant interference nih.gov. This beneficial effect is attributed to the deposition of a surfactant layer on the inner surface of the injector liner, which facilitates the transfer of pesticides to the GC column nih.gov.
UltraPerformance Convergence Chromatography (UPC2) and Mass Spectrometry (MS) for Oligomer Separation
UltraPerformance Convergence Chromatography (UPC2), a technique that builds on supercritical fluid chromatography (SFC) and utilizes UPLC technology, has been applied for the rapid and high-efficiency separation of Triton X-100 oligomers nih.govlcms.czlcms.czwaters.com. UPC2 offers advantages such as faster analysis times and reduced consumption of toxic solvents compared to traditional normal phase HPLC lcms.czlcms.czwaters.com.
UPC2 systems coupled with photodiode array (PDA) and mass spectrometry (MS) detection are used for the analysis of Triton X-100 lcms.czlcms.czwaters.com. Excellent resolution for approximately 20 oligomers can be achieved in a short analysis time, for example, within two minutes with PDA detection lcms.czlcms.czwaters.com. UPC2 operates at lower temperatures than GC or traditional SFC, making it more suitable for the analysis of thermally labile compounds lcms.czlcms.czwaters.com.
MS detection coupled with UPC2 allows for further characterization of Triton X-100, enabling the detection and identification of additional minor series components, by-products, impurities, degradation products, or contaminants lcms.czwaters.com. The mass difference between adjacent oligomer peaks in MS corresponds to the molar mass of one ethylene oxide group (44 mass units) nih.gov. Optimized UPC2 conditions have been developed for the separation and detection of multiple Triton X-100 oligomers lcms.cz.
Spectrophotometric and Other Detection Methods
Spectrophotometric methods, particularly UV spectrophotometry, are also utilized for the detection and quantification of Triton X-100, often for residual amounts. The development of sensitive methods is crucial for analyzing trace levels in complex matrices.
UV Spectrophotometry for Residual Triton X-100 Detection
UV spectrophotometry is a simple and readily available method for the detection of residual Triton X-100 nih.govresearchgate.netresearchgate.netoup.com. Triton X-100, possessing a chromophore (the phenyl group), absorbs strongly in the UV region, exhibiting absorption maxima at around 277 nm and 225 nm oup.com.
UV spectrophotometry has been developed and validated alongside HPLC for the determination of residual Triton X-100 in split virus influenza vaccine nih.govresearchgate.netoup.com. Similar to the HPLC method, sample preparation involving methanol treatment and centrifugation is necessary to remove interfering substances that absorb in the UV region nih.govresearchgate.netresearchgate.netoup.com. After sample treatment, diluted samples can be directly measured by UV spectrophotometry nih.govresearchgate.netresearchgate.netoup.com. While the LOQ for the UV method might be slightly higher than that of the HPLC method, its simplicity and availability in most laboratories make it a suitable option for analyzing residual amounts of Triton X-100 in vaccines nih.govresearchgate.netoup.com. UV-Visible spectrophotometry measuring absorbance at 275 nm has also been used to determine changes in residual Triton X-100 concentrations in growth media in studies investigating its effect on plant growth d-nb.info.
Development of Sensitive Methods for Trace Triton X-100 Quantification in Complex Matrices
The quantification of trace amounts of Triton X-100 in complex matrices requires the development of sensitive and specific analytical methods. This is particularly important in areas like pharmaceutical manufacturing, environmental monitoring, and food production, where even low levels of residual surfactant need to be accurately determined nih.govresearchgate.netmtc-usa.comshimadzu.com.
Methods for determining residual Triton X-100 in split virus influenza vaccine highlight the need for sensitive detection due to the toxicity of residual amounts nih.govresearchgate.netoup.com. Both the developed UV spectrophotometry and HPLC methods were shown to be suitable for analyzing residual amounts, with the HPLC method offering a slightly lower LOQ nih.govresearchgate.netoup.com.
An ultrafast LC/MS/MS method has been developed for the sensitive analysis of Triton X-100 in palm oil samples, a complex matrix shimadzu.com. This method involved a liquid-liquid extraction (LLE) procedure using acetonitrile-saturated hexane (B92381) to extract Triton X-100 from the palm oil matrix shimadzu.com. The LC/MS/MS method utilized multiple reaction monitoring (MRM) for quantitation, with the Triton X-100 oligomers forming ammonia (B1221849) adduct ions under the mobile phase and ESI conditions shimadzu.com. The method was evaluated using spiked palm oil samples, demonstrating effective extraction and sensitive detection down to the ppb level shimadzu.com.
The challenge of analyzing Triton X-100 in complex matrices is also evident in the context of its use as an additive in sample preparation for the analysis of other compounds. For instance, Triton X-100 has been used to enhance the digestion of complex cosmetic matrices for the analysis of heavy metals by dispersing the sample throughout the acid digestant researchgate.net. This application, while not directly quantifying Triton X-100, underscores its interaction with complex matrices and the need for robust analytical methods when it is present.
Triton X 100 in Material Science and Nanotechnology Research
Nanoparticle Synthesis and Characterization
The unique properties of Triton X-100 make it an invaluable tool in the creation and analysis of nanoparticles. Its primary functions in this domain are as a dispersing agent and a surface modifier.
Triton X-100 as a Dispersing Agent in Nanomaterial Synthesis
Effective dispersion is crucial in nanomaterial synthesis as it directly influences the properties and performance of the resulting materials. numberanalytics.com Poor dispersion can lead to particle aggregation, which reduces the surface area and alters the optical, electrical, and mechanical characteristics of the nanomaterials. numberanalytics.com Triton X-100 is a commonly used non-ionic surfactant that aids in achieving uniform dispersion. numberanalytics.com
Surfactants like Triton X-100 work by adsorbing onto the surface of nanoparticles, thereby reducing the interfacial tension between the particles and the surrounding medium. numberanalytics.com This action helps to prevent agglomeration and settling by increasing the repulsive forces between particles. numberanalytics.commdpi.com In the synthesis of multi-walled carbon nanotubes (MWCNTs), for instance, Triton X-100 has been shown to provide maximum dispersion compared to other surfactants. ijcmas.com
The concentration of the surfactant is a critical parameter. For each surfactant, there is an optimal ratio of carbon nanotube to surfactant that significantly affects the dispersion. ijcmas.com In the case of zinc sulfide (B99878) (ZnS) nanoparticle synthesis, Triton X-100 micelles create a "cage-like" effect around the precursor, controlling nucleation, growth, and agglomeration. chalcogen.ro
Here is an interactive data table summarizing the role of Triton X-100 as a dispersing agent in the synthesis of various nanomaterials:
| Nanomaterial | Role of Triton X-100 | Key Findings |
| Multi-walled Carbon Nanotubes (MWCNTs) | Dispersing agent | Provides maximum dispersion compared to other surfactants. ijcmas.com |
| Indium Tin Oxide (ITO) | Dispersant | Increased particle size to 120 nm. researchgate.net |
| Zinc Sulfide (ZnS) | Micelle template | Controls nucleation, growth, and agglomeration. chalcogen.ro |
| Molybdenum Disulfide (MoS2) | Exfoliating and stabilizing agent | Facilitates exfoliation of bulk MoS2 into few-layered, highly luminescent nanosheets. scispace.com |
Polymer Science and Electrospinning
The influence of Triton X-100 extends into polymer science, particularly in the production of polymer fibers through electrospinning and in the formulation of polymer coatings.
Influence of Triton X-100 on Polymer Fiber Production by Electrospinning
Electrospinning is a technique used to produce micro- and nanofibers. lodz.plbibliotekanauki.pl However, the process can be prone to imperfections such as bead formation. lodz.plbibliotekanauki.pl The addition of Triton X-100 as a non-ionic surfactant has been shown to circumvent the formation of these beads and improve the homogeneity of the resulting fibers. lodz.plbibliotekanauki.pl
In the production of poly(vinyl alcohol) (PVA) fibers, the introduction of Triton X-100 into the aqueous solution improves the regularity and reduces the size and fraction of beads. ufba.br Research indicates that even a minimal amount (around 1 wt%) of Triton X-100 can affect the circularity of the beads. lodz.plbibliotekanauki.pl At a concentration of 10 wt%, a five-fold reduction in defect concentration is observed, along with an improvement in fiber regularity. lodz.plbibliotekanauki.pl This is attributed to the ability of Triton X-100 to lower the surface tension of the polymer solution, which in turn helps to establish a regular feed rate. ufba.br Because Triton X-100 is non-ionic, it does not affect the conductivity of the polymer solution. mdpi.com
A study on electrospun polyacrylonitrile (B21495) (PAN) nanofibers found that the use of Triton X-100 resulted in fiber breakage. ncsu.edu
The following table details the effects of Triton X-100 on electrospun polymer fibers:
| Polymer | Effect of Triton X-100 | Concentration |
| Poly(vinyl alcohol) (PVA) | Reduces bead formation, improves fiber homogeneity. lodz.plbibliotekanauki.plufba.br | 1-10 wt% lodz.plbibliotekanauki.pl |
| Polyacrylonitrile (PAN) | Results in fiber breakage. ncsu.edu | Not specified |
Triton X-100 in Polymer Synthesis and Coating Formulations
Triton X-100 is utilized in various polymer synthesis and coating applications. It serves as a non-ionic detergent, emulsifier, and dispersing agent. fishersci.fi In the creation of polymer-coated nanoparticles for controlled drug delivery, cells are sometimes lysed with a solution containing Triton X-100 to assess cellular uptake. nih.gov
In the development of topical formulations, hyperbranched polymer-coated nanoparticles have been synthesized, where Triton X-100 is used in the staining process for microscopic analysis. google.com Furthermore, Triton X-100 has been investigated for its role in creating composites of Triton X-100 pre-treated carbon nanotubes (TCNTs) and polypropylene (B1209903) (PP). researchgate.net Research found that an optimal usage of 80 wt% of Triton X-100, based on the weight of the carbon nanotubes, effectively improved the electrical conductivity of the resulting composite. researchgate.net
Advanced Materials and Devices
The applications of Triton X-100 are expanding into the realm of advanced materials and devices. datahorizzonresearch.com Its ability to stabilize and functionalize nanoparticles makes it valuable in the development of advanced composites, smart materials, and nanostructured surfaces. datahorizzonresearch.com
For instance, Triton X-100 has been used in the preparation of polypyrrole nanoparticles through emulsion polymerization, where the shape and size of the nanoparticles could be controlled by varying the surfactant concentration. ijcmas.com It has also been employed in the synthesis of platinum nanoparticles and core-shell type iron oxide nanoparticles using a reverse micelle method. ijcmas.com
In the context of biosensors, Triton X-100 is a commonly used surfactant in their manufacture due to its excellent surface activity and cell permeability. mdpi.com However, environmental concerns have prompted research into alternatives. mdpi.comcarlroth.com One study investigated a binary system of sodium dodecyl benzene (B151609) sulfonate (SDBS) and fatty alcohol-polyoxyethylene ether (AEO) as a potential replacement for Triton X-100 in biosensor production. mdpi.com
Research on Triton X-100 in Dye-Sensitized Solar Cells
Triton X-100, a non-ionic surfactant, is a subject of research in the enhancement of dye-sensitized solar cell (DSSC) performance. Its application is primarily focused on modifying the morphology of the titanium dioxide (TiO2) photoanode and as an additive in the electrolyte.
The composition of the TiO2 slurry is a significant factor in the microstructure of the resulting film and the performance of the solar cell. researchgate.net Research indicates that the addition of Triton X-100 can notably influence the morphology of the TiO2 film and, consequently, the solar cell's performance. researchgate.net It has been observed that both insufficient and excessive amounts of Triton X-100 can lead to a reduction in open-circuit voltage, short-circuit current, fill factor, and conversion efficiency. researchgate.net One study found that a desirable solar cell performance was achieved with 0.8 mL of Triton X-100 in 3 g of P25 TiO2. researchgate.net Another experiment showed that a DSSC with a photoelectrode made from 2.5 g of TiO2 nanoparticle powder dissolved in 20 mL of ethanol (B145695) containing 0.6 mL of Triton X-100 and 0.8 mL of acetylacetone (B45752) demonstrated a significant increase in short-circuit current density (Jsc) and a slight improvement in open-circuit voltage (Voc), achieving a photoelectric conversion efficiency of 6.1%. acs.orgshimadzu.com.cn
Furthermore, Triton X-100 has been used as an additive in mesoporous carbon counter electrodes in DSSCs. researchgate.net Its inclusion enhanced the catalytic activity of the electrode for triiodide and lowered its sheet resistance, which resulted in an increased fill factor and short-circuit photocurrent density. researchgate.net This modification led to an improvement in the conversion efficiency of the DSSCs from 4.96% to 5.53%. researchgate.net The surfactant has also been investigated as an additive in water-added electrolytes for DSSCs. mdpi.com
| Research Focus | Key Findings | Resulting Improvement | Citation |
| TiO2 Slurry Composition | Optimal amount of Triton X-100 influences film morphology and cell performance. | Enhanced open-circuit voltage, short-circuit current, fill factor, and conversion efficiency. | researchgate.net |
| Photoelectrode Formulation | A specific mixture including Triton X-100 increased Jsc and Voc. | Achieved a 6.1% photoelectric conversion efficiency. | acs.orgshimadzu.com.cn |
| Nanoparticle Morphology | Use of Triton X-100 facilitated the creation of spherical TiO2 nanoparticles (60 nm). | Significantly higher overall solar energy conversion efficiency. | scirp.orgscirp.org |
| Counter Electrode Modification | Addition to mesoporous carbon counter electrodes enhanced catalytic activity and reduced resistance. | Increased fill factor, short-circuit photocurrent density, and conversion efficiency (from 4.96% to 5.53%). | researchgate.net |
Applications of Triton X-100 in Microfluidics Research
Triton X-100 is a versatile non-ionic surfactant frequently employed in microfluidics research for its ability to manipulate fluid properties at the microscale. Its applications include creating and stabilizing droplets, modifying surface properties to prevent biofouling, and enabling cell lysis.
In droplet-based microfluidics, Triton X-100 is crucial for generating and stabilizing droplets. It is often added to the continuous phase to lower the interfacial tension between aqueous and oil phases, which facilitates the formation of uniform droplets. micronit.comcambridge.org For instance, in the generation of hexadecane (B31444) oil droplets within a water medium, a 1 vol% solution of Triton X-100 has been used in the continuous aqueous phase. acs.org It is also used in the formation of double emulsions, such as water-in-oil-in-water droplets, where a 2.0% w/w concentration of Triton X-100 can be used in the outer continuous phase. rsc.org
A significant challenge in microfluidic devices, especially those used for biological applications, is the non-specific adsorption of molecules to the channel walls. researchgate.net Triton X-100 is used to modify the surface of materials like polydimethylsiloxane (B3030410) (PDMS), a common material for microfluidic chips, to make them more hydrophilic and reduce non-specific protein binding. researchgate.netresearchgate.net Adding Triton X-100 to the raw PDMS before polymerization can improve both wettability and reduce protein adsorption. researchgate.net However, it has been noted that embedding surfactants above a certain concentration can alter the optical and mechanical properties of PDMS and may hinder the successful sealing of microfluidic channels. researchgate.net
Triton X-100 is also utilized for its lytic properties in on-chip cell analysis. mdpi.com It can be used to disrupt cell membranes to release intracellular contents for further study. mdpi.com For example, a Y-shaped microfluidic chip has been developed to mix a cell stream with a lysis buffer containing Triton X-100, achieving cell lysis within 30 seconds. mdpi.com Furthermore, its ability to withstand aggressive cell lysing solutions makes it a suitable component in the creation of hydrophobic barriers for paper-based microfluidics. mcmaster.ca In some applications, the detergent is used to dissolve lipid nanoparticles to release their contents, such as siRNA, for analysis. nih.gov
| Application Area | Specific Use of Triton X-100 | Illustrative Example/Concentration | Citation |
| Droplet Generation | Reduces interfacial tension for droplet formation. | 1 vol% in the continuous phase for oil-in-water droplets. | acs.org |
| Double Emulsion Formation | Component of the outer continuous phase. | 2.0% w/w for water-in-oil-in-water droplets. | rsc.org |
| Surface Modification | Mixed with PDMS to increase hydrophilicity and reduce biofouling. | Added to raw PDMS before polymerization. | researchgate.net |
| Cell Lysis | Lysis buffer component for on-chip cell analysis. | Used in a Y-shaped microfluidic chip for rapid cell lysis. | mdpi.com |
| Paper Microfluidics | Component in hydrophobic barriers. | Withstood aggressive cell lysing solutions that breached other barrier types. | mcmaster.ca |
Future Directions and Emerging Research Avenues
Development of Next-Generation Biocompatible and Biodegradable Surfactants
The most significant driver for innovation in this area has been the classification of Triton X-100 as a substance of very high concern (SVHC) under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. rsc.orgmdpi.com This is due to the environmental persistence and ecotoxicity of its degradation products, particularly 4-tert-octylphenol, which exhibits endocrine-disrupting properties. nih.gov Consequently, the use of Triton X-100 in the EU has been restricted since the "sunset date" of January 4, 2021, compelling researchers and industry to identify and validate suitable alternatives. rsc.orgmdpi.comsigmaaldrich.com
This regulatory pressure has catalyzed substantial research into a new generation of surfactants that are not only effective in their chemical functions but are also biocompatible and, crucially, readily biodegradable. researchgate.netpnas.org The goal is to develop "green" surfactants that offer comparable or superior performance to Triton X-100 without its adverse environmental footprint. researchgate.netnih.gov
A variety of alternatives are currently being investigated and adopted, falling into several chemical classes:
Alcohol Ethoxylates: Compounds like Tergitol™ 15-S-9 and Ecosurf™ are non-ionic detergents with properties comparable to Triton X-100 but without the formation of ecotoxic degradation products. rsc.org Tergitol™ 15-S-9, a secondary ethoxylated alcohol, is readily biodegradable and has shown efficacy in applications such as the isolation and purification of membrane components. pnas.org
Glycoside-Based Surfactants: These are derived from renewable resources like sugars and fatty alcohols. One promising example is Simulsol SL 11W, an undecyl glycoside, which has been shown to be effective in inactivating enveloped viruses in biopharmaceutical manufacturing, a key application of Triton X-100. nih.gov
Polysorbate-Based Detergents: While some polysorbates like Tween 80 have long been used in research, their efficacy for certain applications like viral inactivation may require combination with other agents. pensoft.net
Novel Formulations: Commercially developed replacements such as Virodex TXR-1 (a macrogol lauryl ether) and Nereid are being introduced as readily biodegradable and GMP-compliant alternatives for viral inactivation and cell lysis. acs.orgnih.govmedsciencegroup.us
Biosurfactants: Produced by microorganisms like bacteria, yeast, and fungi, biosurfactants represent a highly sustainable frontier. researchgate.netacs.org Classes such as rhamnolipids and sophorolipids are gaining attention for their low toxicity, biodegradability, and diverse functional properties, making them suitable for a range of applications. researchgate.netaip.org
The table below summarizes some of the key alternatives to Triton X-100 currently under investigation or in use.
| Alternative Surfactant | Chemical Class | Key Features | Primary Applications |
| Tergitol™ 15-S-9 | Secondary Alcohol Ethoxylate | Readily biodegradable, low toxicity. pnas.org | Emulsifier, dispersant, wetting agent. pnas.org |
| Ecosurf™ SA series | Alcohol Ethoxylate | Readily biodegradable, excellent wetting properties. rsc.org | Cleaning applications, paints and coatings. |
| Simulsol SL 11W | Alkyl Polyglucoside | Derived from renewable resources, effective viral inactivation. nih.gov | Biopharmaceutical manufacturing. nih.gov |
| Virodex™ TXR-1 | Macrogol Lauryl Ether | Readily biodegradable, compendial grade (Ph. Eur., USP). acs.org | Viral inactivation, cell lysis. acs.orgnih.gov |
| Nereid | Proprietary | Environmentally friendly, equivalent efficacy to Triton X-100. medsciencegroup.us | Virus inactivation in biotechnology. medsciencegroup.us |
| Rhamnolipids | Glycolipid (Biosurfactant) | Microbial origin, low toxicity, high biodegradability. researchgate.netaip.org | Cosmetics, cleaning products, potential for biotech. researchgate.net |
| Sophorolipids | Glycolipid (Biosurfactant) | Microbial origin (yeast), good emulsifying properties. researchgate.netaip.org | Cosmetics, detergents. researchgate.net |
Advanced Computational Modeling of Surfactant-Biomolecule Interactions
Beyond simply finding replacements, a significant future direction lies in the use of advanced computational methods to achieve a more profound understanding of how surfactants like Triton X-100 interact with biological molecules at an atomic level. acs.org Molecular dynamics (MD) simulations and other in silico approaches are becoming increasingly powerful tools for dissecting the complex processes of micelle formation, membrane solubilization, and protein-surfactant binding. rsc.orgresearchgate.netaip.org
Researchers are now able to perform all-atom and coarse-grained (CG) MD simulations to model the self-assembly of Triton X-100 molecules into micelles in aqueous solutions. acs.orgaip.org These simulations, often employing force fields like CHARMM, can predict micellar size, shape, and aggregation numbers under various conditions, which can then be validated against experimental data. nih.govacs.org
Key areas of investigation using these computational models include:
Mechanism of Membrane Solubilization: MD simulations are being used to visualize and analyze the step-by-step process of how Triton X-100 disrupts lipid bilayers, a fundamental process for cell lysis and membrane protein extraction. researchgate.net These studies can reveal how the detergent partitions into the membrane, induces curvature stress, and eventually leads to the formation of mixed micelles containing both lipids and detergent molecules. researchgate.net
Protein-Surfactant Interactions: Computational studies can model how Triton X-100 binds to both globular and membrane proteins. acs.org This is critical for understanding how the surfactant can stabilize a protein in its native conformation or, conversely, cause denaturation. These models can help predict which detergents are best suited for specific applications, such as the purification of functional membrane proteins. acs.org
Drug Solubilization: The ability of micelles to encapsulate poorly water-soluble drugs is a key area of pharmaceutical research. All-atom MD simulations have been used to investigate how drugs like ibuprofen (B1674241) and indomethacin (B1671933) are solubilized within Triton X-100 micelles, revealing how the drug molecules are distributed within the micelle core and how they affect the micelle's structure. rsc.org
Developing and Validating New Surfactants: As new, greener surfactants are designed, computational modeling will play a crucial role in predicting their properties and behavior. acs.org By simulating their self-assembly and interactions with biomolecules, researchers can screen potential candidates in silico before committing to expensive and time-consuming laboratory synthesis and testing. acs.org
Integration of Triton X-100 Research with Systems Biology and Omics Approaches
The advent of high-throughput technologies in genomics, proteomics, and metabolomics has revolutionized biological research. A key future direction is the integration of surfactant research with these "omics" fields to build a more holistic, systems-level understanding of cellular processes. Surfactants like Triton X-100 are workhorse reagents in many omics workflows, particularly for cell lysis and protein extraction, making their impact on the resulting data a critical consideration. pensoft.net
Proteomics: In proteomics, detergents are essential for solubilizing proteins, especially hydrophobic membrane proteins, for analysis by mass spectrometry. nih.govcreative-proteomics.com However, the choice of detergent can significantly influence which proteins are extracted and identified. researchgate.net Research is focusing on how different detergents, including Triton X-100 and its alternatives, affect protein recovery and fractionation. nih.gov For instance, studies have shown that optimizing Triton X-100 concentration can dramatically increase protein recovery in two-dimensional liquid-phase proteomics. nih.gov Understanding these effects is crucial for ensuring that proteomic datasets accurately reflect the cellular proteome.
Metabolomics: Similarly, in metabolomics, the extraction method is critical for obtaining a comprehensive profile of small molecules from a biological sample. acs.org The use of surfactants can influence the extraction efficiency of different classes of metabolites. acs.org Integrated omics studies, which combine proteomics and metabolomics data, are particularly powerful. pensoft.netacs.org For example, a study on the effects of atorvastatin (B1662188) on colorectal cancer cells used a lysis buffer containing Triton X-100 to prepare samples for both proteomic and metabolomic analysis, allowing for the correlation of changes in protein expression with alterations in metabolic pathways. pensoft.net
Systems Biology: The ultimate goal is to integrate the molecular-level understanding of surfactant-biomolecule interactions (from computational models) with large-scale omics data. This will allow researchers to build more accurate models of cellular networks and pathways. For example, knowing how a specific detergent affects the integrity of protein complexes is vital when interpreting protein-protein interaction data from co-immunoprecipitation experiments, a technique that often uses Triton X-100. labome.com As researchers move toward single-cell proteomics, understanding and optimizing the role of surfactants in cell lysis becomes even more critical to minimize protein loss and ensure accurate quantification. nih.gov
Addressing Global Regulatory Challenges and Promoting Sustainable Research Practices
The regulatory actions taken against Triton X-100 in Europe are a clear indicator of a broader global trend towards greater environmental accountability in the chemical industry, including the research sector. mdpi.comlabmartgh.com This presents both a challenge and an opportunity for the scientific community.
Navigating a Fragmented Regulatory Landscape: While the EU's REACH regulation is currently the most stringent, other regions may adopt similar restrictions in the future. This creates a need for globally accepted, sustainable alternatives to ensure that research methodologies and findings are harmonized and comparable across different parts of the world. nih.gov Biopharmaceutical companies, in particular, require detergents that are compliant in all major markets. nih.gov
Promoting Green Chemistry: The push to replace Triton X-100 aligns perfectly with the principles of "green chemistry," which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org This includes using renewable feedstocks (as in the case of biosurfactants), designing for degradation, and minimizing toxicity. researchgate.netnih.gov The research into Triton X-100 alternatives is a prominent case study in the practical application of these principles within the life sciences.
Fostering a Culture of Sustainability in Research: The transition away from Triton X-100 encourages a broader cultural shift within research laboratories towards more sustainable practices. This includes critically evaluating the entire life cycle of laboratory reagents, from their production to their disposal. It prompts researchers to consider the environmental impact of their experimental choices and to actively seek out greener alternatives whenever possible. This shift is not just about regulatory compliance; it is about ensuring that the pursuit of scientific knowledge does not come at an undue cost to the environment and public health. researchgate.net
The future of research that has traditionally relied on Triton X-100 will be characterized by the adoption of a new generation of smarter, safer, and more sustainable surfactants. This evolution is not merely a matter of substitution but represents a deeper integration of chemical principles with biological understanding, driven by a collective responsibility to conduct science in an environmentally conscious manner.
Q & A
Q. How should Triton X-100 solutions be prepared to ensure reproducibility in experiments?
Triton X-100’s high viscosity complicates accurate pipetting. To standardize preparations, dissolve Triton X-100 in a buffered solution (e.g., 10 mM HEPES, pH 7.4) at 20% (w/v) to reduce handling errors. For example, add 200 µL Triton X-100 to 800 µL buffer, vortex thoroughly, and filter-sterilize. This stock can be diluted to working concentrations (e.g., 0.05–1% for membrane permeabilization) .
Q. What are the primary applications of Triton X-100 in biochemical research?
Triton X-100 is widely used for:
- Membrane protein solubilization : Disrupts lipid bilayers while preserving protein activity (e.g., in lysis buffers with 1% Triton X-100) .
- Immunoassays : Permeabilizes cells (0.1–0.5%) to allow antibody penetration .
- Enzyme purification : Extracts membrane-bound enzymes (e.g., PKC isoforms) in buffers with 0.05% Triton X-100 .
Q. How does Triton X-100 concentration affect experimental outcomes?
Overly high concentrations (>1%) can denature proteins or disrupt protein-lipid interactions. Optimize via empirical testing:
- For membrane protein extraction, titrate from 0.1% to 1% and assess solubility via SDS-PAGE.
- In histochemistry, use 0.3% Triton X-100 to enhance antibody penetration without over-permeabilizing tissues .
Q. What safety protocols are critical when handling Triton X-100?
- Use PPE (gloves, goggles) to avoid skin/eye irritation.
- Store in well-ventilated areas, away from strong acids/bases.
- Dispose of waste via approved chemical protocols to prevent environmental release of octylphenol derivatives .
Advanced Research Questions
Q. How does Triton X-100 enhance specificity in NADPH-diaphorase histochemistry?
Triton X-100 (0.3–0.5% in incubation medium) increases membrane permeability, allowing nitroblue diformazan (NBF) to penetrate neural cells while suppressing non-specific staining in extracellular matrices. Kinetic studies show Triton accelerates NBF formation by 30–40% in neural tissues, likely by stabilizing enzyme-substrate interactions .
Q. How can researchers reconcile contradictory data on Triton X-100’s efficacy in protein solubilization?
Contradictions arise from protein hydrophobicity and detergent-lipid ratios. For example:
- Insoluble flagellar proteins : Triton X-100 (1%) failed to solubilize Salmonella H1 antigen due to extensive hydrophobic regions; substituting with 6 M guanidine HCl resolved this .
- Membrane receptors : Optimize Triton X-100 concentration (0.1–0.5%) with co-detergents (e.g., CHAPS) to balance solubilization and stability .
Q. What sustainable alternatives exist for Triton X-100 amid regulatory restrictions?
The EU REACH regulation (post-2019) restricts Triton X-100 due to endocrine-disrupting metabolites. Alternatives include:
- Deviron™ C16 : Comparable viral inactivation efficiency at 0.5% .
- Zwitterionic detergents (e.g., CHAPS) : Effective for membrane protein extraction without environmental persistence .
Q. What analytical methods quantify Triton X-100 in complex matrices?
Q. How effective are advanced oxidation processes (AOPs) in degrading Triton X-100?
UV/TiO₂ photocatalysis degrades Triton X-100 (1.3 × 10⁻³ vol.%) with 89–96% COD reduction in 6 hours. Key parameters:
| Catalyst | COD Reduction (%) | Half-Life (min) |
|---|---|---|
| TiO₂ (P25) | 89 | 45 |
| Ni-doped TiO₂ | 96 | 28 |
| Optimal conditions: 2.2 mW/cm² UV intensity, 0.01% H₂O₂ . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
